2-chloro-N-(2-methyl-4-oxopentan-3-yl)acetamide
Description
2-chloro-N-(2-methyl-4-oxopentan-3-yl)acetamide is a chemical compound with the molecular formula C8H14ClNO2 and a molecular weight of 191.66 g/mol . It is also known by its IUPAC name, N-(1-acetyl-2-methylpropyl)-2-chloroacetamide . This compound is used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
2-chloro-N-(2-methyl-4-oxopentan-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO2/c1-5(2)8(6(3)11)10-7(12)4-9/h5,8H,4H2,1-3H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBUIXPAPCDMUOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)C)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-methyl-4-oxopentan-3-yl)acetamide typically involves the reaction of 2-chloroacetamide with an appropriate ketone under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 2-chloro-N-(2-methyl-4-oxopentan-3-yl)acetamide may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques helps in achieving consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-methyl-4-oxopentan-3-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives under specific conditions.
Reduction Reactions: Reduction of the carbonyl group in the compound can lead to the formation of alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, oxo derivatives, and alcohol derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemical Synthesis Applications
Intermediate in Organic Synthesis:
This compound serves as a valuable intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in a range of chemical reactions, including substitution, oxidation, and reduction reactions.
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Substitution | Chlorine can be replaced by nucleophiles (amines, thiols) | Amines, thiols |
| Oxidation | Formation of oxo derivatives | Potassium permanganate, chromium trioxide |
| Reduction | Conversion of carbonyl groups to alcohols | Sodium borohydride, lithium aluminum hydride |
The ability to modify the compound through these reactions facilitates the development of new derivatives with potentially enhanced properties.
Biological Research Applications
Enzyme Inhibition Studies:
2-Chloro-N-(2-methyl-4-oxopentan-3-yl)acetamide has been investigated for its role as an enzyme inhibitor. It has shown promise in studies related to protein interactions and enzyme activity modulation. For instance, it has been utilized to explore its effects on specific metabolic pathways crucial for disease progression.
Case Study:
In a study examining the antiproliferative effects of certain derivatives on cancer cell lines, it was found that compounds similar to 2-chloro-N-(2-methyl-4-oxopentan-3-yl)acetamide induced significant apoptosis in MCF-7 cells. The percentage of apoptotic cells was notably higher compared to control groups, indicating its potential as a therapeutic agent in cancer treatment .
Industrial Applications
Agrochemical Production:
This compound is also utilized in the agrochemical industry as a precursor for synthesizing various pesticides and herbicides. Its chemical properties allow it to be incorporated into formulations that enhance agricultural productivity while maintaining environmental safety.
Example Application:
In agrochemical formulations, 2-chloro-N-(2-methyl-4-oxopentan-3-yl)acetamide can be combined with other active ingredients to improve efficacy against pests while minimizing toxicity to non-target organisms .
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-methyl-4-oxopentan-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
N-(1-acetyl-2-methylpropyl)-2-bromoacetamide: Similar structure but with a bromine atom instead of chlorine.
N-(1-acetyl-2-methylpropyl)-2-iodoacetamide: Similar structure but with an iodine atom instead of chlorine.
N-(1-acetyl-2-methylpropyl)-2-fluoroacetamide: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
2-chloro-N-(2-methyl-4-oxopentan-3-yl)acetamide is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities. The presence of the chlorine atom in the compound provides unique reactivity compared to its bromine, iodine, and fluorine analogs .
Biological Activity
2-chloro-N-(2-methyl-4-oxopentan-3-yl)acetamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in various fields, including medicinal chemistry and agrochemicals.
The synthesis of 2-chloro-N-(2-methyl-4-oxopentan-3-yl)acetamide typically involves the reaction of 2-chloroacetamide with a ketone in the presence of a base like sodium hydroxide. The reaction conditions are optimized for high yield and purity through methods such as recrystallization or chromatography. The compound's unique structure, particularly the presence of a chlorine atom, enhances its reactivity compared to analogs with other halogens.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and molecular targets. It has been shown to act as an inhibitor for certain enzymes, influencing various biochemical pathways. The exact mechanisms depend on the context of its application, but it generally affects metabolic processes by modulating enzyme activity.
Biological Activities
Research indicates that 2-chloro-N-(2-methyl-4-oxopentan-3-yl)acetamide exhibits several biological activities:
1. Antimicrobial Activity
In vitro studies have demonstrated that this compound possesses antimicrobial properties, making it a candidate for further development in treating bacterial infections. It has shown effectiveness comparable to standard antimicrobial agents .
2. Anticancer Potential
Preliminary investigations into the anticancer properties reveal that derivatives of this compound can induce apoptosis in tumor cells. The mechanism appears to involve the targeting of cancer cell metabolic pathways, leading to cell death. Some derivatives have exhibited significant activity against various cancer cell lines, although they are generally less potent than established chemotherapeutics like 5-fluorouracil .
3. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit butyrylcholinesterase (BChE), an important enzyme in neurobiology. Inhibition studies indicated that certain derivatives could serve as selective BChE inhibitors, potentially useful in treating Alzheimer's disease by enhancing acetylcholine levels in the brain .
Case Studies
Comparative Analysis
When compared to similar compounds such as N-(1-acetyl-2-methylpropyl)-2-bromoacetamide and others with different halogens, 2-chloro-N-(2-methyl-4-oxopentan-3-yl)acetamide demonstrates unique reactivity patterns and biological effects attributed to its chlorine substituent. This specificity may lead to novel applications in both therapeutic settings and agricultural chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
